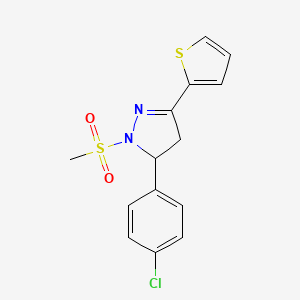![molecular formula C24H24N2O2 B5339288 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5339288.png)
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide, also known as PPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPT belongs to the class of compounds known as pyranocarboxamides and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the modulation of estrogen receptor activity. This compound has been shown to selectively bind to the estrogen receptor beta (ERβ) and activate its signaling pathway. This activation leads to the modulation of gene expression and the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate estrogen receptor activity, inhibit angiogenesis, induce apoptosis in cancer cells, and have neuroprotective effects. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide in lab experiments is its high potency and selectivity for the estrogen receptor beta. This allows for precise modulation of the ERβ signaling pathway and the study of its effects on various cellular processes. However, this compound is not without its limitations. It has poor solubility in aqueous solutions and may require the use of organic solvents for its preparation and administration. This compound also has a short half-life and may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the study of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of novel this compound derivatives with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the study of this compound's effects on other cellular processes and signaling pathways may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with 4-(4-pyridinylmethyl)benzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with ammonia to yield this compound.
科学的研究の応用
4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of estrogen receptor activity, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-23(24(12-16-28-17-13-24)21-4-2-1-3-5-21)26-22-8-6-19(7-9-22)18-20-10-14-25-15-11-20/h1-11,14-15H,12-13,16-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNMORFIHOFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5339206.png)

![N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5339219.png)
![3-cyclobutyl-5-(3-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B5339231.png)

![2,5,7,10-tetrakis(2-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5339258.png)
![N-ethyl-N'-({1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5339264.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5339268.png)
![N-(4-chlorophenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5339274.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5339281.png)
![1-(4-carboxy-1,3-oxazol-2-yl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5339282.png)
![2-chloro-4-fluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5339284.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5339294.png)
![8-[2-(1H-pyrrol-1-yl)pentanoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5339309.png)